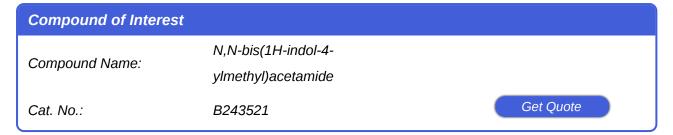


structure-activity relationship of N,N-bis(1H-indol-4-ylmethyl)acetamide analogs

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A Comparative Guide to the Structure-Activity Relationship of **N,N-bis(1H-indol-4-ylmethyl)acetamide** Analogs and Related Compounds

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-acetamide and bis-indolyl compounds, offering insights relevant to the potential therapeutic applications of **N,N-bis(1H-indol-4-ylmethyl)acetamide** analogs. The information is targeted towards researchers, scientists, and professionals in drug development.

Introduction

While specific structure-activity relationship data for **N,N-bis(1H-indol-4-ylmethyl)acetamide** analogs is not extensively available in the public domain, a comparative analysis of structurally related compounds can provide valuable insights. This guide examines the SAR of N-acetamide indole derivatives, bis(indolyl)methanes, and other related acetamide compounds, focusing on their anticancer, antimalarial, and enzyme-inhibitory activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various analogs, providing a quantitative basis for comparing their potency.

Table 1: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives[1][2]



Compound	R	HeLa IC₅₀ (μM)	MCF-7 IC50 (μΜ)	HT-29 IC50 (μM)
7c	4-Fluorophenyl	1.21	0.98	2.13
7d	4-Chlorophenyl	0.52	0.34	0.86
7f	4-Bromophenyl	2.34	1.87	3.54
7i	4-Methoxyphenyl	5.43	6.68	4.76
Colchicine (Control)	-	0.02	0.01	0.03

Table 2: Antimalarial Activity of N-Acetamide Indole Analogs against P. falciparum[3]

Analog	EC ₅₀ (μM)
W452 (6)	0.07
9	0.25
59	0.15
SJ733 (Control)	0.04

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted Acetamide Derivatives[4]

Compound	R	BChE IC ₅₀ (μM)
8c	2,4,6-trimethyl	3.94
8d	2,5-dimethyl	19.60
Tacrine (Control)	-	0.02
Galantamine (Control)	-	1.56

Experimental Protocols



Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives[1]

A general multi-step synthesis was employed:

- Preparation of 1H-indole-3-carboxaldehydes: Indole derivatives were treated with phosphorus oxychloride in DMF.
- Methylation of Indole-3-carboxaldehydes: The products from the previous step were reacted with sodium hydride and methyl iodide in DMF to yield 1-methyl-1H-indole-3carboxaldehydes.
- Formation of Imines: The methylated indole-3-carboxaldehydes were reacted with 3,4,5-trimethoxyaniline in ethanol with acetic acid.
- Reduction of Imines: The resulting imines were reduced using sodium borohydride in methanol to yield 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline.
- Final Acetamide Formation: The aniline derivatives were then reacted with various substituted acetyl chlorides to produce the final N-acetamide products.

In Vitro Antiproliferative Assay (MTT Assay)[1]

HeLa, MCF-7, and HT-29 cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds (0.1, 0.5, 2.5, 12.5, and 30 μM) for 24 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the doseresponse curves.[1]

Antimalarial Activity Assay (P. falciparum)[3]

The in vitro activity against Plasmodium falciparum was determined using a 72-hour growth inhibition assay. Asynchronous cultures of P. falciparum were exposed to serial dilutions of the



test compounds. Parasite growth was quantified by measuring parasite lactate dehydrogenase (pLDH) activity. The EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic model.

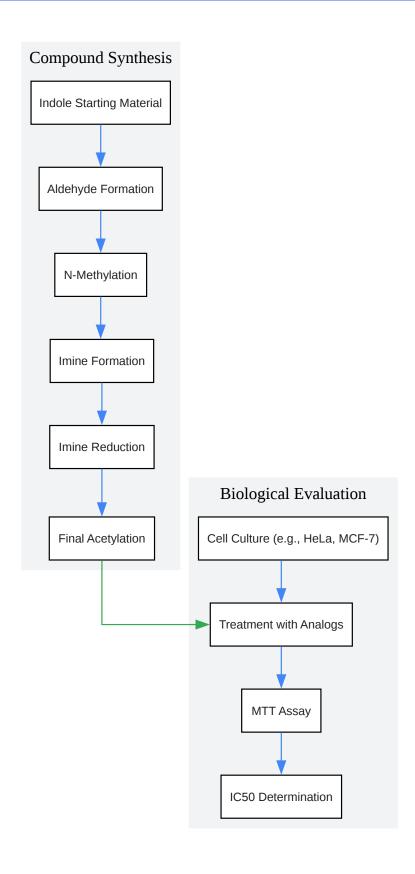
Butyrylcholinesterase (BChE) Inhibition Assay[4]

The BChE inhibitory activity was measured using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained BChE enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a phosphate buffer (pH 8.0). The reaction was initiated by the addition of the substrate, butyrylthiocholine iodide. The absorbance was measured at 412 nm. The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows.

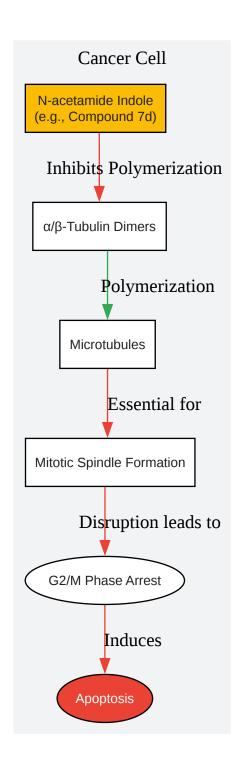




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Caption: General workflow for synthesis and biological evaluation.





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Caption: Tubulin polymerization inhibition pathway.

Structure-Activity Relationship Insights

Based on the presented data, several key SAR trends can be identified:



- Antiproliferative Activity: For the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide series, the nature of the substituent on the phenylacetyl group significantly influences activity. Halogen substitution, particularly chlorine (Compound 7d), at the 4-position of the phenyl ring resulted in the most potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines.[1] Increasing the size of the halogen from chloro to bromo led to a decrease in activity, while a methoxy group resulted in a significant loss of potency.[1]
- Antimalarial Activity: The N-acetamide indole analogs demonstrate potent activity against P.
 falciparum. While a detailed SAR is complex, the optimization of substituents on the indole
 core and the acetamide side chain is crucial for achieving high potency and metabolic
 stability.[3] These compounds are believed to target the parasite's PfATP4, a sodium-protonpotassium pump.[3]
- Butyrylcholinesterase Inhibition: In the case of substituted acetamide derivatives as BChE inhibitors, the number and position of methyl groups on the aromatic ring play a critical role.
 The presence of three methyl groups (Compound 8c) led to the highest potency, suggesting that increased lipophilicity and steric bulk in this region are favorable for binding to the enzyme's active site.[4]

Conclusion

This comparative guide highlights the significant impact of structural modifications on the biological activity of N-acetamide indole and related compounds. For the development of N,N-bis(1H-indol-4-ylmethyl)acetamide analogs, it is crucial to consider the nature and position of substituents on the indole rings and the acetamide moiety. The findings from related series suggest that optimizing these features can lead to potent and selective agents for various therapeutic targets, including cancer, malaria, and neurodegenerative diseases. Further synthesis and biological evaluation of a focused library of N,N-bis(1H-indol-4-ylmethyl)acetamide analogs are warranted to establish their specific SAR and therapeutic potential.

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- To cite this document: BenchChem. [structure-activity relationship of N,N-bis(1H-indol-4-ylmethyl)acetamide analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b243521#structure-activity-relationship-of-n-n-bis-1h-indol-4-ylmethyl-acetamide-analogs]

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